
2,6-diethylisonicotinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-Diethylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two ethyl groups attached to the 2nd and 6th positions of the isonicotinic acid ring, along with a hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the diethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2,6-Diethylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydrochloride group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethylisonicotinic acid, while reduction could produce diethylisonicotinyl alcohol.
科学的研究の応用
2,6-Diethylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2,6-diethylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Dichloroisonicotinic acid: Similar in structure but with chlorine atoms instead of ethyl groups.
Isonicotinic acid: The parent compound without any substituents.
2,6-Dimethylisonicotinic acid: Similar but with methyl groups instead of ethyl groups.
Uniqueness
2,6-Diethylisonicotinic acid hydrochloride is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
2,6-diethylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-8-5-7(10(12)13)6-9(4-2)11-8;/h5-6H,3-4H2,1-2H3,(H,12,13);1H |
InChIキー |
MOUOJLGVIAGULK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=N1)CC)C(=O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

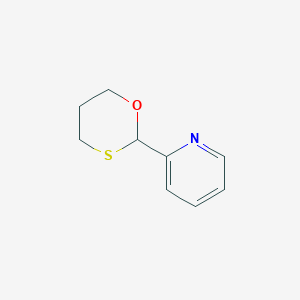
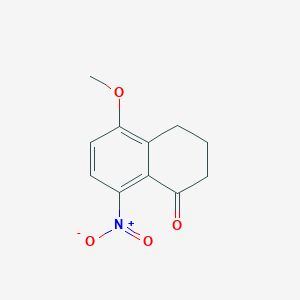
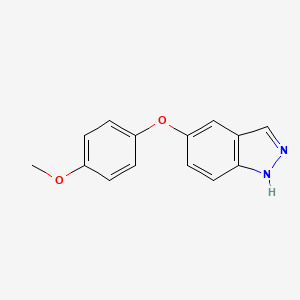
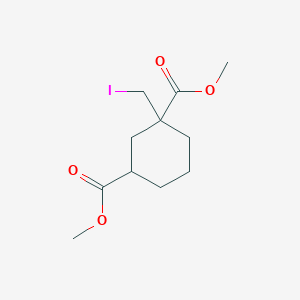
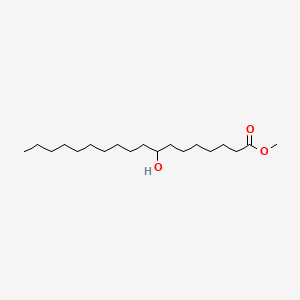
![Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-](/img/structure/B8376567.png)


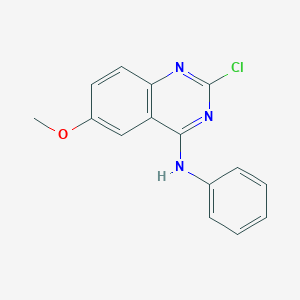
![Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-](/img/structure/B8376588.png)

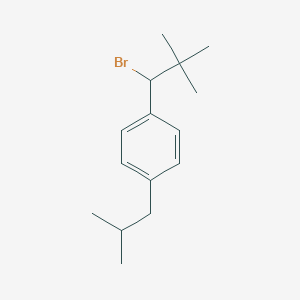
![3-Ethoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B8376607.png)
